Benzenesulfonamide, N-(4-methyl-2-thiazolyl)-3-nitro-
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Overview
Description
Benzenesulfonamide, N-(4-methyl-2-thiazolyl)-3-nitro- is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(4-methyl-2-thiazolyl)-3-nitro- typically involves the reaction of benzenesulfonyl chloride with 4-methyl-2-thiazolamine in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The nitro group is introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(4-methyl-2-thiazolyl)-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonamide, N-(4-methyl-2-thiazolyl)-3-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(4-methyl-2-thiazolyl)-3-nitro- involves its interaction with specific molecular targets. In the case of its antibacterial properties, it inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound without the thiazolyl and nitro substituents.
N-(4-methyl-2-thiazolyl)benzenesulfonamide: Lacks the nitro group.
3-nitrobenzenesulfonamide: Lacks the thiazolyl group.
Uniqueness
Benzenesulfonamide, N-(4-methyl-2-thiazolyl)-3-nitro- is unique due to the presence of both the 4-methyl-2-thiazolyl and 3-nitro substituents. These groups confer specific chemical properties, such as increased stability and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
103274-49-3 |
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Molecular Formula |
C10H9N3O4S2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H9N3O4S2/c1-7-6-18-10(11-7)12-19(16,17)9-4-2-3-8(5-9)13(14)15/h2-6H,1H3,(H,11,12) |
InChI Key |
QTJPTPSARYIGEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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